![molecular formula C10H13KN2O2S B1450235 Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 2059971-70-7](/img/structure/B1450235.png)

Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate

Descripción general

Descripción

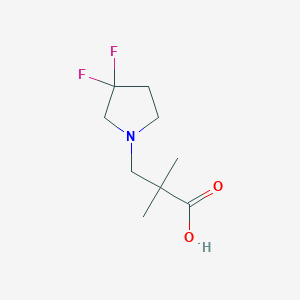

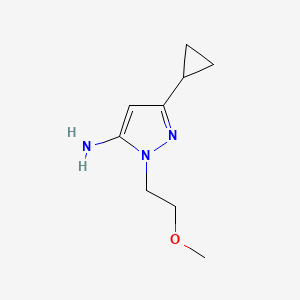

Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the CAS Number: 2059971-70-7 . It has a molecular weight of 264.39 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The Inchi Code for this compound is1S/C10H14N2O2S.K/c13-9(14)5-8-6-15-10(12-8)11-4-3-7-1-2-7;/h6-7H,1-5H2,(H,11,12)(H,13,14);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación

Potassium in Agriculture

Research on Potassium in Agriculture

Future needs for research on potassium (K) in agriculture highlight its significance in soils, plant physiology, and nutrition. Current knowledge on K's role includes its availability in soils, importance in plant physiological processes, and its role in mitigating stress situations in plants. There is a need for basic and applied research on K, particularly in understanding its molecular role in plant stress situations and improving dissemination of K-related knowledge for agricultural practice (Römheld & Kirkby, 2010).

Environmental Management

Application of Potassium Ferrate(VI) in Water Treatment

Potassium ferrate(VI) (K2FeO4) shows potential for removing selected pollutants from water and wastewater, offering an environmentally friendly alternative to traditional water treatment methods. Its strong oxidizing and coagulating properties make it suitable for removing cyanides, dyes, and organic compounds, with research indicating nontoxic or less toxic byproducts (Kliś et al., 2019; Kliś et al., 2020).

Potassium in Crop Production and Stress Management

Potassium in Root Growth and Development

Potassium is crucial for root growth, development of root system architecture, cellular functions, and specific plant responses to K+ shortage. Its role in K+ transport is vital for physiological processes, including cell expansion and membrane trafficking (Šustr et al., 2019).

Potassium Nutrition of Crops under Varied Regimes of Nitrogen Supply

The interaction between nitrogen and potassium nutrition affects soil K fixation and release, as well as K uptake, transport, and cycling within crops. Optimal N:K nutritional ratios are essential for high yielding quality crops, highlighting the significance of understanding N-K interaction for nutrient management in agriculture (Zhang et al., 2010).

Safety and Hazards

The safety information available indicates that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Propiedades

IUPAC Name |

potassium;2-[2-(2-cyclopropylethylamino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.K/c13-9(14)5-8-6-15-10(12-8)11-4-3-7-1-2-7;/h6-7H,1-5H2,(H,11,12)(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMVLVJQTHGLLJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCNC2=NC(=CS2)CC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13KN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate | |

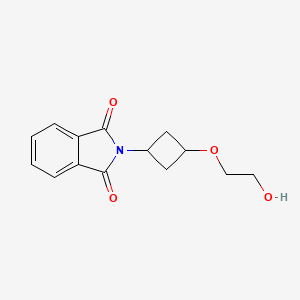

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Bromo-3-fluorophenyl)methyl]dimethylamine](/img/structure/B1450152.png)

![2-Azabicyclo[2.2.2]octan-5-one hydrochloride](/img/structure/B1450162.png)

![8-Bromo-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1450168.png)

![3,9-Diazaspiro[5.5]undecan-2-one 2,2,2-trifluoroacetate](/img/structure/B1450175.png)